molecular formula C14H20O4 B095245 1,3-Adamantanediacetic acid CAS No. 17768-28-4

1,3-Adamantanediacetic acid

Cat. No. B095245
CAS RN: 17768-28-4
M. Wt: 252.31 g/mol
InChI Key: UTENGZNBNPABQE-UHFFFAOYSA-N
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Description

1,3-Adamantanediacetic acid is a derivative of adamantane, a diamondoid structure, which has been utilized in various chemical syntheses and studies. It is characterized by its adamantane core with two acetic acid groups attached at the first and third carbon atoms. This compound has been of interest due to its unique structure and potential applications in creating complex molecular assemblies and coordination polymers .

Synthesis Analysis

The synthesis of 1,3-adamantanediacetic acid has been achieved through a process involving bromination, hydrolysis, and the Koch-Haff reaction starting from adamantane. This method has been reported to have an overall yield of 33.2%, indicating a relatively efficient pathway for large-scale production .

Molecular Structure Analysis

The molecular structure of 1,3-adamantanediacetic acid consists of hydrogen-bonded chains of molecules. These chains are related by a glide plane in the case of 1,3-adamantanedicarboxylic acid, while in 1,3-adamantanediacetic acid, bimolecular units are linked by hydrogen bonds across centers of inversion to form chains .

Chemical Reactions Analysis

1,3-Adamantanediacetic acid has been shown to react with uranyl ions under solvo-hydrothermal conditions to form various complexes. These reactions are influenced by the presence of different cations and solvents, leading to the formation of structures ranging from tetranuclear metallatricycles to two-dimensional networks with honeycomb topology . Additionally, it has been used to synthesize coordination polymers with lanthanide ions, resulting in structures with varying dimensions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-adamantanediacetic acid derivatives have been studied, particularly in the context of their diesters. These studies have focused on their physicochemical and thermo-oxidative properties, comparing them with other adamantane carboxylic acid diesters and diesters of common dicarboxylic acids . The unique adamantane core imparts distinctive properties to these compounds, which may be beneficial for various applications.

Scientific Research Applications

  • Structure Analysis : Glidewell and Ferguson (1996) analyzed the structure of 1,3-adamantanediacetic acid. They found it forms hydrogen-bonded chains of molecules related by a glide plane, indicating potential applications in crystallography and materials science (Glidewell & Ferguson, 1996).

  • Antiviral Properties : Aigami et al. (1975) described the synthesis of various adamantane derivatives, including 1,3-adamantanediacetic acid, and tested their antiviral activities. This suggests its potential use in developing antiviral drugs (Aigami et al., 1975).

  • Coordination Polymers : Zhang et al. (2010) studied the interaction of 1,3-adamantanediacetic acid with cobalt nitrate under hydrothermal conditions. Their work led to the creation of various coordination polymers, showing its utility in the field of coordination chemistry (Zhang et al., 2010).

  • Uranyl Ion Complexes : Thuéry and Harrowfield (2015) explored the reaction of 1,3-adamantanediacetic acid with uranyl nitrate, leading to the formation of various complexes. This research highlights its applications in nuclear chemistry and materials science (Thuéry & Harrowfield, 2015).

  • Magnetic Properties : Geng et al. (2009) synthesized coordination polymers using 1,3-adamantanediacetic acid and analyzed their magnetic properties. This indicates its applications in the development of magnetic materials (Geng et al., 2009).

  • Luminescent Properties : Zheng et al. (2018) synthesized lanthanide metal-organic-frameworks (Ln-MOFs) using 1,3-adamantanediacetic acid and investigated their luminescent properties. This suggests potential applications in the field of luminescent materials (Zheng et al., 2018).

properties

IUPAC Name

2-[3-(carboxymethyl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c15-11(16)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(17)18/h9-10H,1-8H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTENGZNBNPABQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170366
Record name Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid)
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Adamantanediacetic acid

CAS RN

17768-28-4
Record name 1,3-Adamantanediacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17768-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid)
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Record name Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]dec-1,3-diyldi(acetic acid)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
K Zheng, ZQ Liu, Y Huang, F Chen, CH Zeng… - Sensors and Actuators B …, 2018 - Elsevier
A series of lanthanide metal-organic-frameworks (Ln-MOFs) are synthesized under mild hydrothermal condition by introducing the ligand of 1,3-adamantanediacetic acid (H 2 ADA). …
Number of citations: 102 www.sciencedirect.com
C Glidewell, G Ferguson - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
The structure of 1,3-adamantanedicarboxylic acid (tricyclo[3.3.1.13,7]decane-1,3-dicarboxylic acid), C12H16O4, consists of hydrogen-bonded chains of molecules related by a glide …
Number of citations: 15 scripts.iucr.org
WH Zhang, YY Wang, EK Lermontova… - Crystal growth & …, 2010 - ACS Publications
A systematic investigation of the pH influence on the interaction between 1,3-adamantanediacetic acid (H 2 ADA), 1,3-bis(4-pyridyl)propane (bpp)/4,4′-dipyridine (4,4′-bipy), and …
Number of citations: 93 pubs.acs.org
ZP Zhao, K Zheng, HR Li, CH Zeng, S Zhong… - Inorganica Chimica …, 2018 - Elsevier
We report the synthesis of 3D Ln-CPs [Tb 2 (ADA) 3 ] n (1a, H 2 ADA = 1,3-adamantanediacetic Acid), 2D Ln-CPs [Ln 2 (ADA) 3 (dmp) 2 ] n ·2EtOH·H 2 O, (Ln 3+ = Eu 3+ , 2a; Gd 3+ , 2b…
Number of citations: 9 www.sciencedirect.com
R Haldar, TK Maji - Zeitschrift für anorganische und allgemeine …, 2014 - Wiley Online Library
Five mixed‐linkers based coordination polymers, namely {M(1, 3‐Hadc)(bpy)(H 2 O) 2 } n [M = Ni II (1), Co II (2)], {Zn(1, 3‐adc)(bpy) 0.5 } n (3), {Cd(1, 3‐Hadc) 2 (bpy)} n (4), and {Cu(1, 3…
Number of citations: 8 onlinelibrary.wiley.com
CH Zeng, K Zheng, HR Li, ZP Zhao, S Zhong, YF Jiang - Data in brief, 2018 - Elsevier
In this data article, we report the structure, Fourier transform infrared spectroscopy(FT-IR), powder X-ray diffraction (PARD), luminescence decay, thermogravimetric analysis (TGA) and …
Number of citations: 7 www.sciencedirect.com
CH Zeng, HR Li, ZQ Liu, F Chen, S Zhong - Data in brief, 2018 - Elsevier
In this data article, we present the structural and PARD data of the Ln-MOFs. Detailed structure, luminescence and sensing properties were discussed in our previous study (Zeng et al., …
Number of citations: 3 www.sciencedirect.com
K Aigami, Y Inamoto, N Takaishi, K Hattori… - Journal of medicinal …, 1975 - ACS Publications
Convenient methods for the synthesis of 1-substituted 3-adamantyl chlorides and bromides (2), 1-adamantylphenols and-cresols (3), and 1-adamantylacetic (6) as well as 1, 3-…
Number of citations: 102 pubs.acs.org
Q Zeng, D Wu, H Ma, C Shu, Y Li, C Wang - CrystEngComm, 2006 - pubs.rsc.org
Eight new supramolecular structures have been prepared by 4,4′-(1,3-adamantanediyl)diphenol (ADP), 1,3-adamantanedicarboxylic acid (ADC) and/or 1,3-adamantanediacetic acid (…
Number of citations: 33 pubs.rsc.org
P Thuéry, Y Atoini, J Harrowfield - European Journal of …, 2019 - Wiley Online Library
Seven homo‐ or heterometallic uranyl ion complexes with 1,3‐adamantanedicarboxylic acid (H 2 ADC) or 1,3‐adamantanediacetic acid (H 2 ADA) have been synthesized under solvo‐…

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